2-氰基-N-二甲基苯乙酰胺

描述

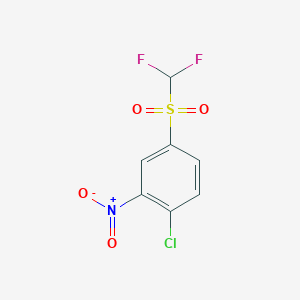

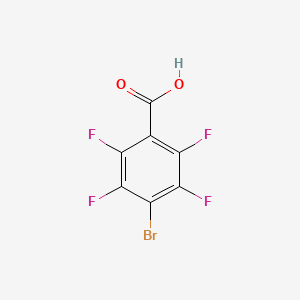

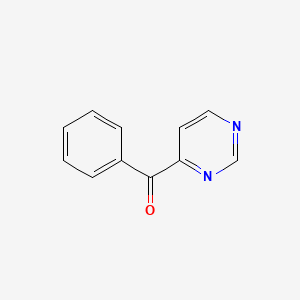

2-Cyano-N-mesitylacetamide is a chemical compound with the molecular formula C12H14N2O . It has an average mass of 202.252 Da and a monoisotopic mass of 202.110611 Da . It is also known by other names such as 2-Cyan-N-mesitylacetamid, Acetamide, 2-cyano-N- (2,4,6-trimethylphenyl)-, and N1-mesityl-2-cyanoacetamide .

Synthesis Analysis

The synthesis of cyanoacetamides like 2-cyano-N-mesitylacetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The molecular structure of 2-cyano-N-mesitylacetamide consists of a cyano group (-CN), a mesityl group (a derivative of phenyl with three methyl substituents), and an acetamide group (CH3CONH2) .Physical And Chemical Properties Analysis

2-Cyano-N-mesitylacetamide has a molecular weight of 202.26 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the search results.科学研究应用

Precursor for Heterocyclic Synthesis

2-cyano-N-mesitylacetamide is considered one of the most important precursors for heterocyclic synthesis . The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes 2-cyano-N-mesitylacetamide a versatile compound in organic synthesis.

Synthesis of Biologically Active Compounds

2-cyano-N-mesitylacetamide is used in the formation of biologically active compounds . The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .

Chemotherapeutic Agents

N-aryl and/or heteryl cyanoacetamides, which include 2-cyano-N-mesitylacetamide, have potential in evolving better chemotherapeutic agents . They are used in building various organic heterocycles, highlighting their potential in the medical field .

Cyanoacetylation of Amines

2-cyano-N-mesitylacetamide can be used in the cyanoacetylation of amines . This process has seen recent advances in preparation methods and synthetic uses .

Synthesis of Aminopyrazole Structures

The treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution at room temperature furnishes aminopyrazole structures . This showcases the utility of 2-cyano-N-mesitylacetamide in the synthesis of complex organic structures.

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

作用机制

Target of Action

2-Cyano-N-mesitylacetamide is a derivative of cyanoacetamide, which is considered one of the most important precursors for heterocyclic synthesis Cyanoacetamide derivatives are known to interact with various biological targets due to their versatile chemical reactivity .

Mode of Action

The mode of action of 2-cyano-N-mesitylacetamide is primarily through its interactions with its targets. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

Cyanoacetamide derivatives are known to be involved in the synthesis of various heterocyclic compounds, suggesting that they may influence a wide range of biochemical pathways .

Result of Action

It is known that cyanoacetamide derivatives have diverse biological activities, which have drawn the attention of biochemists in the last decade .

属性

IUPAC Name |

2-cyano-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-6-9(2)12(10(3)7-8)14-11(15)4-5-13/h6-7H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTLXUGEGQVHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308046 | |

| Record name | 2-cyano-N-mesitylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-mesitylacetamide | |

CAS RN |

24578-56-1 | |

| Record name | 24578-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-mesitylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzyl(methyl)amino]ethane-1-thiol](/img/structure/B1267174.png)

![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)

![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)